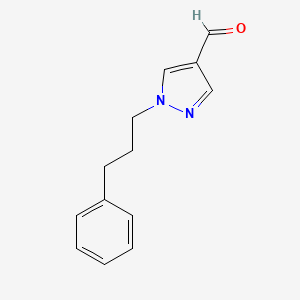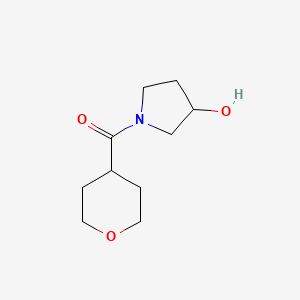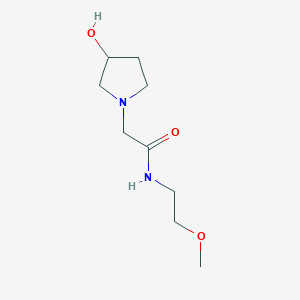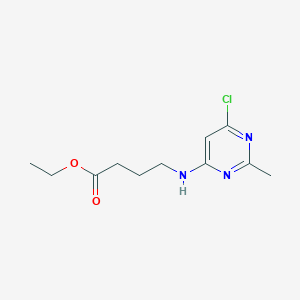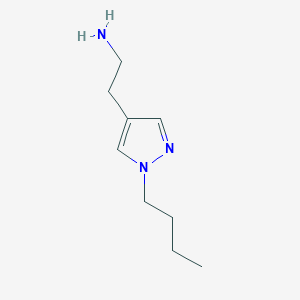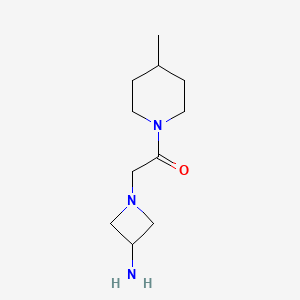
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known as 2-Aza-1-Methylpiperidine (2-Aza-1-MP), is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a derivative of the amino acid azetidine, which is a three-membered ring containing two nitrogen atoms and one carbon atom. 2-Aza-1-MP has been used in the synthesis of a variety of compounds, including peptide analogues, peptidomimetics, and cyclic peptides. It has also been used in the synthesis of small-molecule drugs, and as a chiral auxiliary in asymmetric synthesis. In addition, 2-Aza-1-MP has been used as a catalyst in a variety of organic reactions.
Scientific Research Applications
Synthesis and Bioactivity
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one and its derivatives have been the focus of synthetic and medicinal chemistry research due to their potential biological activities. For instance, derivatives of related compounds have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activities, indicating the potential for anti-inflammatory applications (Asghari et al., 2016). This exemplifies the chemical's relevance in developing therapeutic agents targeting specific enzymatic pathways.
Antiviral Applications
In the context of antiviral research, derivatives with a similar structural framework were synthesized and identified for their potential against COVID-19 main protease through a structure-guided virtual screening approach. This highlights the molecule's application in discovering new antiviral agents, particularly in response to pandemic threats (Rashdan et al., 2021).
Anticancer Research
The compound and its analogs have also been explored for their anticancer activities. Synthesis of novel derivatives and their subsequent evaluation against various cancer cell lines have been documented, suggesting the compound's utility in oncology research for developing potential chemotherapeutic agents (Jiang et al., 2016).
Pesticidal Activities
Furthermore, studies on related compounds include the development of derivatives with potent pesticidal activities against specific agricultural pests, demonstrating the compound's potential application in agricultural chemistry for pest management strategies (Choi et al., 2015).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-2-4-14(5-3-9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJQPSBIMFATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



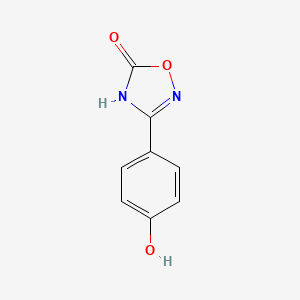
![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)
![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)
![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)
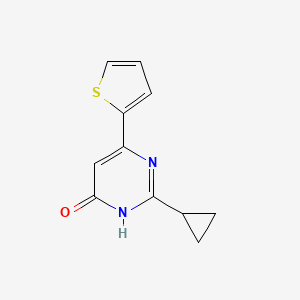
![2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1489762.png)

![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)
